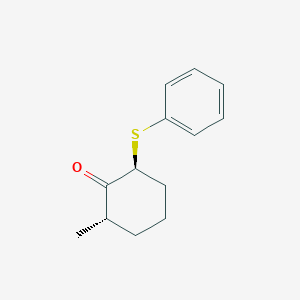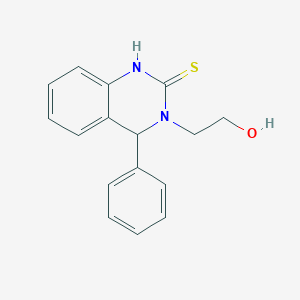
3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with a hydroxyethyl group at the 3-position and a phenyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and thionation. One common method involves the reaction of 2-aminobenzamide with benzaldehyde in the presence of a base, followed by treatment with carbon disulfide to introduce the thione group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione.
Reduction: Formation of 3-(2-hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thiol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl and thione groups can participate in hydrophobic interactions and covalent bonding, respectively. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Hydroxyethyl)-2,4-(1H,3H)-quinazoline-dione: Similar structure but with a dione group instead of a thione group.
3-(2-Hydroxyethylamino)quinoline-2,4(1H,3H)-dione: Contains an amino group instead of a phenyl group.
Uniqueness
3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione is unique due to the presence of both a hydroxyethyl group and a thione group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications and applications in various fields .
Propiedades
Número CAS |
67396-97-8 |
|---|---|
Fórmula molecular |
C16H16N2OS |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-4-phenyl-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C16H16N2OS/c19-11-10-18-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)17-16(18)20/h1-9,15,19H,10-11H2,(H,17,20) |
Clave InChI |
RBPYFPBNQUQBQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(=S)N2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


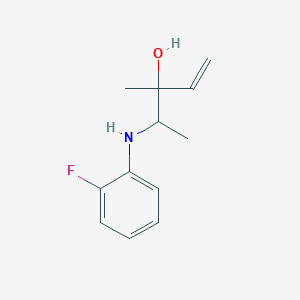


oxophosphanium](/img/structure/B14480820.png)
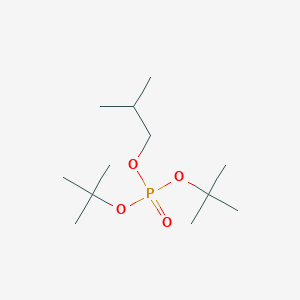
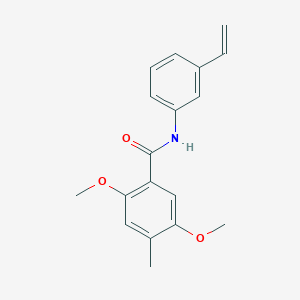
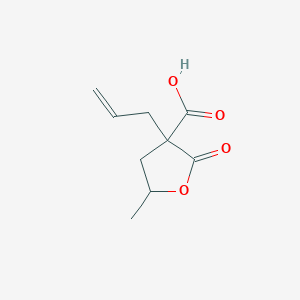
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
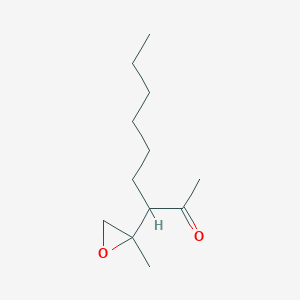

![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
